N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:
- A 3-oxo group at position 3, stabilizing the tautomeric form of the triazolo-pyrazine ring.
- An acetamide side chain linked to a 3-(methylsulfanyl)phenyl group, which may influence lipophilicity and receptor binding.
Its synthesis likely involves multi-step heterocyclization and substitution reactions, analogous to methods described in the literature .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-28-14-4-2-3-13(11-14)20-15(25)12-24-18(26)23-6-5-19-16(17(23)21-24)22-7-9-27-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRMQGFYAADENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis begins with the preparation of 3-(methylsulfanyl)aniline through the substitution reaction of 3-aminothiophenol with methyl iodide.
Intermediate Formation: : This intermediate undergoes acylation to form N-(3-(methylsulfanyl)phenyl)acetamide using acetic anhydride.
Cyclization and Substitution: : The acetamide is then subjected to cyclization with 8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazine, forming the final compound through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial synthesis of this compound typically follows the same routes as laboratory methods, albeit scaled up with optimized conditions:
High-purity reagents and solvents are employed to ensure consistent product quality.
Reaction conditions, including temperature, pressure, and catalyst choice, are carefully controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized to introduce functional groups that can enhance its reactivity.
Reduction: : Reduction reactions can modify specific functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents (bromine, chlorine), nitrating agents (nitric acid).
Major Products
Oxidation Products: : Introduction of hydroxyl, carboxyl, or keto groups.
Reduction Products: : Formation of amine groups or removal of oxygenated functionalities.
Substitution Products: : Diverse derivatives with modified aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is used as a building block in organic synthesis, allowing chemists to explore new synthetic pathways and create novel compounds.
Biology
Its unique structure makes it a candidate for studying molecular interactions with enzymes, receptors, and other biological macromolecules. This helps in understanding the compound’s potential therapeutic properties.
Medicine
Industry
It finds applications in the development of new materials with specialized properties, such as polymers or coatings, where its structural features can enhance performance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.
Pathways Involved: : This binding can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction.
Comparison with Similar Compounds
Core Heterocycle Variations
- The target compound’s triazolo[4,3-a]pyrazine core is shared with and , while uses a benzothieno-triazolo-pyrimidine fused system, and employs a pyrazolo-pyrimidine. Fused systems (e.g., ) often enhance planarity and DNA/protein binding but reduce synthetic accessibility .
Substituent Effects
- Position 8 Substituents : The morpholin-4-yl group in the target compound improves water solubility compared to the 4-chlorobenzylsulfanyl group in and the benzylpiperazine in . Morpholine’s electron-rich nitrogen may also facilitate hydrogen bonding in target proteins .
- Acetamide Side Chain: The 3-(methylsulfanyl)phenyl group in the target compound balances lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
